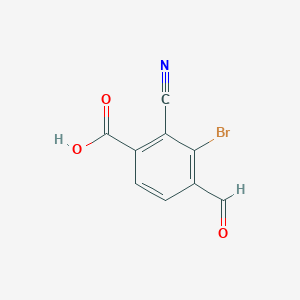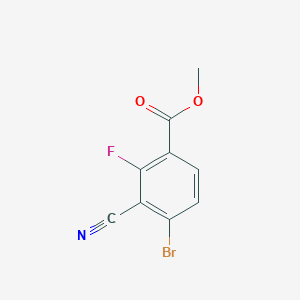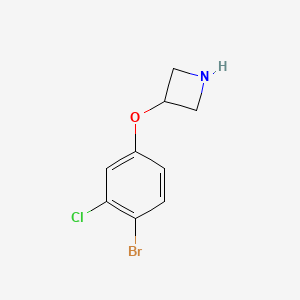
3-(4-Bromo-3-chlorophenoxy)azetidine
Overview
Description
3-(4-Bromo-3-chlorophenoxy)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromo and chloro substituent on the phenoxy group attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3-chlorophenoxy)azetidine typically involves the reaction of 4-bromo-3-chlorophenol with azetidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the phenol, followed by nucleophilic substitution with azetidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-3-chlorophenoxy)azetidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo and chloro substituents on the phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced under appropriate conditions, resulting in the formation of different functionalized products.
Ring-Opening Reactions: Due to the ring strain, the azetidine ring can undergo ring-opening reactions, especially in the presence of strong nucleophiles or under acidic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Ring-Opening: Strong acids like hydrochloric acid or sulfuric acid, as well as nucleophiles like amines, can facilitate ring-opening reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted azetidines, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
3-(4-Bromo-3-chlorophenoxy)azetidine has several scientific research applications, including:
Medicinal Chemistry: Azetidines are explored for their potential as bioactive molecules in drug discovery.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Material Science: Azetidines are used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-3-chlorophenoxy)azetidine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The presence of the bromo and chloro substituents can enhance the compound’s binding affinity and selectivity towards specific molecular targets. Additionally, the azetidine ring can participate in ring-opening reactions, which may be crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromo-3-chlorophenoxy)methylazetidine: This compound has a similar structure but with a methyl group attached to the azetidine ring instead of a direct phenoxy linkage.
4-Bromo-3-chlorophenoxyazetidine: This compound lacks the azetidine ring but retains the bromo and chloro substituents on the phenoxy group.
Uniqueness
3-(4-Bromo-3-chlorophenoxy)azetidine is unique due to the combination of the azetidine ring and the bromo and chloro substituents on the phenoxy group. This combination imparts distinct reactivity and stability, making it a valuable compound in various scientific research applications .
Properties
IUPAC Name |
3-(4-bromo-3-chlorophenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c10-8-2-1-6(3-9(8)11)13-7-4-12-5-7/h1-3,7,12H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFQNIHZHBCROH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC(=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-6-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine](/img/structure/B1415544.png)
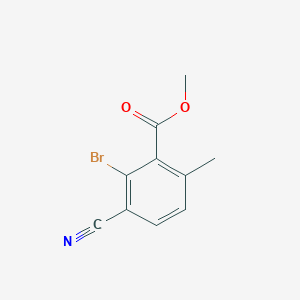
![N-[(2-chloropyridin-3-yl)methyl]cyclobutanamine](/img/structure/B1415549.png)
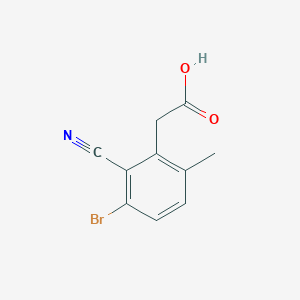
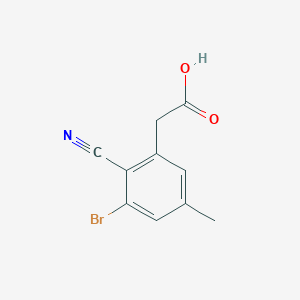
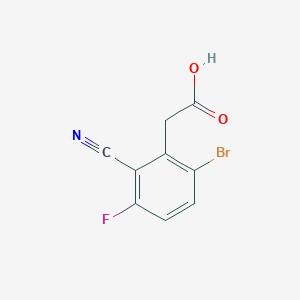
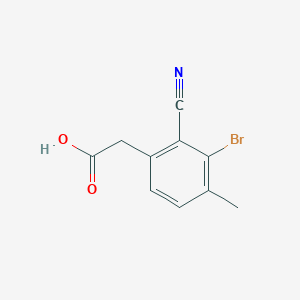
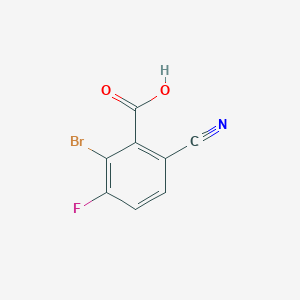
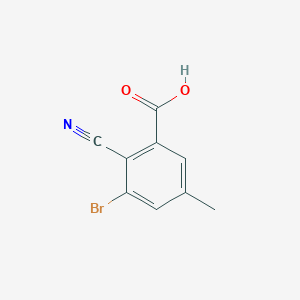
![N-[(3-bromopyridin-4-yl)methyl]cyclopropanamine](/img/structure/B1415562.png)

